![molecular formula C20H14ClN3 B3000017 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile CAS No. 698986-56-0](/img/structure/B3000017.png)
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H14ClN3 and its molecular weight is 331.8. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Interest
The compound (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile has been explored for its utility in synthesizing novel heterocycles with pharmaceutical interest. Bondock, Khalifa, and Fadda (2006) describe using this compound as a key intermediate to prepare Schiff bases, benzo[c]acridine, naphthyl thiopyrimidine, and other derivatives for potential pharmaceutical applications (Bondock, Khalifa, & Fadda, 2006).
Antimicrobial Activity
Fadda, Afsah, and Awad (2013) investigated the antimicrobial activity of derivatives of this compound, including (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile. Their research showed significant activity against Gram-positive and Gram-negative bacteria, and strong antifungal properties (Fadda, Afsah, & Awad, 2013).
Coordination Compounds and Photoluminescent Properties
Li, Ni, and Yong (2018) synthesized coordination compounds based on a related ligand, (E)-4-(3-(2-chloroimidazo[1,2-a]pyridin-3-yl)acryloyl)benzoic acid. They explored these compounds' photoluminescent properties, demonstrating potential applications in materials science (Li, Ni, & Yong, 2018).
Anti-Cancer Properties
Sa̧czewski et al. (2004) synthesized acrylonitriles substituted with benzimidazoles, showing potent in vitro cytotoxic potency on human cancer cell lines. This research suggests potential applications in cancer treatment (Sa̧czewski et al., 2004).
Chemical Sensor Development
Kumar, Gupta, Paul, and Luxami (2018) designed a benzimidazole-based probe embedded with acrylonitrile for ratiometric detection of CN− ions. This research indicates its use in developing sensitive chemical sensors (Kumar, Gupta, Paul, & Luxami, 2018).
Corrosion Inhibition
Chaouiki et al. (2020) examined the corrosion inhibiting properties of benzimidazole derivatives, including those related to (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile, for mild steel in HCl solution. This research has implications for industrial applications in corrosion prevention (Chaouiki et al., 2020).
Environmental Applications
Minh and Lee (2018) investigated a nanohybrid for efficient chemisorption of 1H-benzo[d]imidazole, an emerging pharmaceutical contaminant. This study suggests environmental applications in wastewater treatment (Minh & Lee, 2018).
Eigenschaften
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3/c21-19-14(10-9-13-5-1-2-6-16(13)19)11-15(12-22)20-23-17-7-3-4-8-18(17)24-20/h1-8,11H,9-10H2,(H,23,24)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMBASMHEJAQSQ-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.